4-[(1-cyclopentanecarbonylpiperidin-3-yl)oxy]pyridine
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Overview
Description
4-[(1-cyclopentanecarbonylpiperidin-3-yl)oxy]pyridine is a synthetic organic compound that features a pyridine ring substituted with a piperidine moiety and a cyclopentanecarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-cyclopentanecarbonylpiperidin-3-yl)oxy]pyridine typically involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Cyclopentanecarbonyl Group: The cyclopentanecarbonyl group is introduced via acylation reactions using cyclopentanecarbonyl chloride.
Coupling with Pyridine: The final step involves coupling the piperidine intermediate with a pyridine derivative under suitable conditions, often using a base and a coupling agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green solvents may be employed.
Chemical Reactions Analysis
Types of Reactions
4-[(1-cyclopentanecarbonylpiperidin-3-yl)oxy]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
4-[(1-cyclopentanecarbonylpiperidin-3-yl)oxy]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies involving receptor binding and enzyme inhibition.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(1-cyclopentanecarbonylpiperidin-3-yl)oxy]pyridine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-[(1-cyclopropylcarbonylpiperidin-3-yl)oxy]pyridine
- 4-[(1-cyclohexanecarbonylpiperidin-3-yl)oxy]pyridine
- 4-[(1-cyclobutanecarbonylpiperidin-3-yl)oxy]pyridine
Uniqueness
4-[(1-cyclopentanecarbonylpiperidin-3-yl)oxy]pyridine is unique due to its specific combination of a cyclopentanecarbonyl group and a piperidine moiety attached to a pyridine ring. This unique structure may confer distinct biological and chemical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
cyclopentyl-(3-pyridin-4-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c19-16(13-4-1-2-5-13)18-11-3-6-15(12-18)20-14-7-9-17-10-8-14/h7-10,13,15H,1-6,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFZYTVCTTNAQTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCCC(C2)OC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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